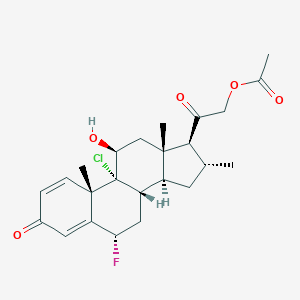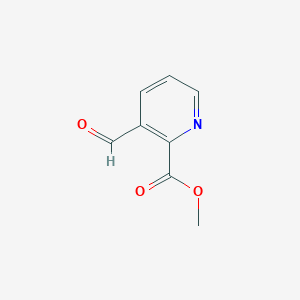
Bisphenol Z
Übersicht
Beschreibung
Bisphenol Z (BPZ), also known as 4,4'-(cyclohexane-1,1-diyl)diphenol, is a chemical compound related to the well-known bisphenol A (BPA). It is part of a family of industrially important compounds used in the production of polymers and epoxy resins. BPZ has been synthesized in a laboratory setting, demonstrating the principles of electrophilic aromatic substitution, a standard topic in undergraduate organic chemistry education. The synthesis of BPZ is not only cost-effective but also serves as a platform for discussions on topics such as polymer synthesis, intellectual property, endocrine disruptors, and environmental toxicology .
Synthesis Analysis
The synthesis of BPZ is achieved through the acid-catalyzed reaction of phenol with cyclohexanone. This process exemplifies electrophilic aromatic substitution and can be completed within a single laboratory period, yielding about 45% of the product. The experiment is designed to be accessible to students and has a low cost, making it an excellent educational tool .
Molecular Structure Analysis
The molecular structure of BPZ derivatives has been explored in the context of their biological activity. These derivatives vary in size, polarity, and lipophilicity, which are key factors influencing their anti-proliferative effects on breast and glioblastoma cell lines. The structure-activity relationship indicates that increased lipophilicity enhances the cytotoxic effects of BPZ derivatives .
Chemical Reactions Analysis
BPZ and its derivatives have been studied for their reactivity in various contexts. For instance, bis(phenolato)amine zinc(II) catalysts, which are structurally related to BPZ, have been investigated for their activity in the polymerization of ε-caprolactone. These studies provide insights into the catalytically active species and the influence of catalyst structure on the rate and control of polymer formation . Additionally, bis(imino)phenoxide complexes of zirconium have shown remarkable reactivity towards the solvent-free polymerization of cyclic esters and lactides, leading to products with high molecular weights .
Physical and Chemical Properties Analysis
The physical and chemical properties of BPZ and related complexes have been characterized through various techniques. For example, mononuclear zinc(II) complexes with o-amino phenolate ligands have been studied using X-ray diffraction and NMR spectroscopy, revealing the coordination environment of the metal and the stability of the complexes in solution . Similarly, bis-phenolate complexes of different metals have been synthesized and characterized, with their coordinated radical species investigated through cyclic voltammetry and EPR spectroscopy .
Wissenschaftliche Forschungsanwendungen
Estrogenic Activity Assessment
Bisphenol Z, along with other bisphenols like BPA and BPF, has been studied for its estrogenic activity. These compounds can transactivate zebrafish estrogen receptor subtypes and induce GFP in zebrafish embryos, showcasing their endocrine-disrupting potential. The study underscores the significance of understanding the estrogenic activity of bisphenols in various cell and tissue contexts, highlighting the need for a comprehensive hazard assessment of potential endocrine-disrupting chemicals (Le Fol et al., 2017).
Environmental Monitoring and Remediation
Bisphenol Z and its analogs are monitored due to their potential toxicity and widespread usage. Advanced techniques have been developed for the efficient enrichment and detection of trace bisphenols in environmental samples. Notably, amino-functionalized metal-organic frameworks (MOFs) have shown promise as adsorbents, offering high selectivity and sensitivity in water analysis, indicating a broad application prospect in environmental monitoring (Yuan et al., 2020).
Photocatalytic Degradation
Bisphenol A (BPA), closely related to bisphenol Z, is known for its resistance to biodegradation. Studies have demonstrated that photocatalytic degradation using nanoparticles, such as ZnO, can effectively remove BPA from aqueous solutions. This indicates a potential avenue for the removal of bisphenol-related pollutants from the environment, offering an effective method for mitigating the impact of these compounds (Dianati Tilaki et al., 2014).
Analytical Chemistry and Detection Methods
The electrochemical properties of bisphenol Z and related compounds have been a subject of research. Novel methods using modified electrodes have been developed for the selective detection of BPA in the presence of other substances, offering pathways for the selective and sensitive detection of bisphenols in various samples, highlighting the importance of analytical chemistry in monitoring and controlling the presence of these compounds (Najafi et al., 2014).
Toxicological Assessments and Health Implications
Bisphenol Z, alongside other bisphenols, has been the focus of toxicological studies, especially concerning their potential as endocrine disruptors. Understanding their toxicokinetic behavior and organ-specific distribution, particularly in species like zebrafish, is crucial for assessing their environmental impact and potential health risks. Studies have provided insights into the distribution and kinetics of these pollutants, contributing to our understanding of their behavior in biological systems (Chelcea et al., 2022).
Safety and Hazards
Zukünftige Richtungen
Bisphenols, including Bisphenol Z, are of growing concern due to their global spread and environmental impact . They are now persistent components of natural ecosystems and can disrupt physiological responses of animals by interfering with hormone signaling . Future research will likely focus on understanding the full extent of these effects and finding ways to mitigate them.
Wirkmechanismus
Target of Action
It’s known that bisphenol z is widely used in the synthesis of high-performance polyethers and polyesters . It serves as an important intermediate in the synthesis of polycarbonate and polysulfone .
Mode of Action
It’s known that it’s used in the synthesis of polymers, where it likely interacts with other monomers to form polymer chains
Biochemical Pathways
As a component in polymer synthesis, it’s likely involved in the chemical reactions that lead to the formation of polymer chains .
Pharmacokinetics
It’s known that Bisphenol Z is practically insoluble in water, which may affect its bioavailability . More research is needed to fully understand the pharmacokinetics of Bisphenol Z.
Result of Action
As a monomer in polymer synthesis, its primary effect is likely the formation of polymer chains . The properties of these polymers, such as their thermal stability and solubility, can be influenced by the presence of Bisphenol Z .
Action Environment
The action of Bisphenol Z can be influenced by various environmental factors. For instance, its reactivity in polymer synthesis may be affected by temperature, solvent, and the presence of catalysts . Furthermore, Bisphenol Z is stable under normal use conditions but should avoid contact with high temperatures, fire sources, or strong oxidizers .
Eigenschaften
IUPAC Name |
4-[1-(4-hydroxyphenyl)cyclohexyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c19-16-8-4-14(5-9-16)18(12-2-1-3-13-18)15-6-10-17(20)11-7-15/h4-11,19-20H,1-3,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDLEVPIDBLVHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047963 | |
| Record name | Bisphenol Z | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
843-55-0 | |
| Record name | 1,1-Bis(4-hydroxyphenyl)cyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=843-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Cyclohexylidenebisphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000843550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bisphenol Z | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07485 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 843-55-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50761 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 843-55-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29881 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bisphenol Z | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-cyclohexylidenebisphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.525 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-CYCLOHEXYLIDENEBISPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64ZF6464QY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Bisphenol Z?
A1: Bisphenol Z has a molecular formula of C18H20O2 and a molecular weight of 268.35 g/mol.
Q2: Does the spectroscopic data of Bisphenol Z differ from other bisphenols?
A: Yes, the spectroscopic data, including FTIR, 1H-NMR, and 13C-NMR, can differentiate BPZ from other bisphenols. For instance, the FTIR spectra of BPZ-based polycarbonate shows characteristic peaks confirming its structure [].
Q3: How does Bisphenol Z-based polycarbonate compare to other polycarbonates in terms of properties and applications?
A: BPZ-based polycarbonate exhibits excellent dielectric properties, making it suitable for applications in electronics, particularly in high-frequency communication and microelectronics []. Its thermal properties, mechanical strength, and optical characteristics have also been evaluated for diverse applications.
Q4: Can Bisphenol Z be synthesized using heterogeneous catalysts?
A: Yes, BPZ can be synthesized via the condensation of cyclohexanone and phenol using heterogeneous catalysts like thiol/alkylsulfonic acid-paired catalysts. Interestingly, the spatial arrangement of these functional groups on the catalyst surface significantly influences its activity and selectivity [, ]. For instance, catalysts with thiol and alkylsulfonic acid groups separated by three carbon atoms demonstrated greater activity than those with randomly distributed groups [].
Q5: How does the distance between functional groups on heterogeneous catalysts affect Bisphenol Z synthesis?
A: Research indicates that increasing the distance between thiol and acid groups on the catalyst surface reduces both the activity and selectivity of the catalyst in BPZ synthesis []. This highlights the importance of nanoscale organization in heterogeneous catalyst design.
Q6: How do structural modifications of Bisphenol Z affect its properties?
A: Modifying the lipophilicity of BPZ by introducing lipophilic groups can significantly enhance its cytotoxic effects, as demonstrated in studies using cultured breast and glioblastoma cell lines []. This suggests a potential structure-activity relationship for BPZ derivatives.
Q7: What are the known toxicological effects of Bisphenol Z?
A: Studies on Caenorhabditis elegans suggest that BPZ exposure negatively impacts reproductive health, causing increased germline apoptosis and reduced progeny []. Similar effects on reproductive health, including reduced brood size and increased apoptotic germline nuclei, were observed in C. elegans exposed to BPZ and its analogues [, ].
Q8: Does Bisphenol Z exhibit endocrine-disrupting properties like Bisphenol A?
A: Research indicates that BPZ, along with other BPA alternatives (BPF, BPC, BPS), can disrupt the endocrine system in zebrafish []. These compounds altered hormone levels and gene expression related to growth, development, and reproduction in zebrafish. This raises concerns about potential endocrine-disrupting effects of BPZ in other organisms, including humans.
Q9: What is the ecological risk posed by Bisphenol Z?
A: BPZ has been detected in surface water [, ], aquatic products [], and dairy products [], raising concerns about its potential ecological and human health risks. Although current risk levels from dietary exposure appear minimal, further investigation is warranted due to its widespread occurrence and potential bioaccumulation.
Q10: Are there any viable alternatives to Bisphenol Z?
A10: While the research primarily focuses on understanding BPZ and its effects, exploring safer alternatives is crucial. Further research is needed to identify and evaluate potential substitutes with improved safety profiles and reduced environmental impact.
Q11: What analytical techniques are used to detect and quantify Bisphenol Z in various matrices?
A: Liquid chromatography coupled with mass spectrometry (LC-MS) is commonly employed to detect and quantify BPZ in environmental samples and biological matrices []. This technique offers high sensitivity and selectivity for analyzing trace levels of BPZ in complex mixtures.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone](/img/structure/B144704.png)








